molecular formula C12H10ClF2N3 B6457705 N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2549026-07-3

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No. B6457705
CAS RN: 2549026-07-3
M. Wt: 269.68 g/mol
InChI Key: KQGCACIXWDPCMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and NMR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions, products, and mechanisms of these reactions are studied .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and chemical stability .

Scientific Research Applications

Mechanism of Action

For bioactive compounds, this involves studying how the compound interacts with biological systems. For example, if the compound is a drug, its mechanism of action could involve binding to a specific protein in the body .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGCACIXWDPCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

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